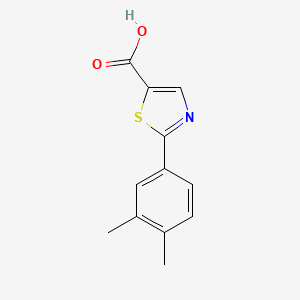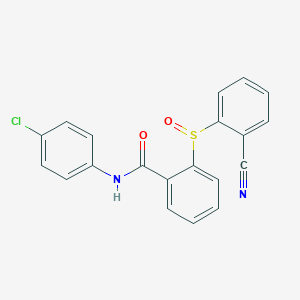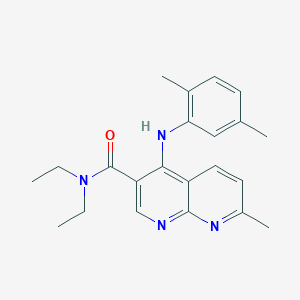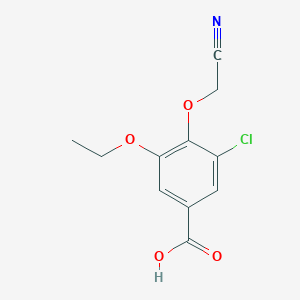![molecular formula C20H22ClN3OS B2889543 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylbenzamide CAS No. 392321-06-1](/img/structure/B2889543.png)
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylbenzamide” is a compound that contains an adamantyl moiety . Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties . They have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .
Synthesis Analysis
The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, five pyrazole-based adamantyl heterocyclic compounds were synthesized by condensation of 1-adamantyl chalcone with substituted phenylhydrazine .Molecular Structure Analysis
The molecular structure of adamantane derivatives can be analyzed using various techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), high-resolution MS, and nuclear magnetic resonance (NMR) analyses .Chemical Reactions Analysis
Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . The selectivity in these reactions is largely governed by the relative steric accessibility of the apical positions over the more hindered medial positions .Aplicaciones Científicas De Investigación
Drug Discovery and Development
Adamantane derivatives, including the compound , have been extensively studied for their potential applications in drug discovery and development . The unique properties of adamantane make it a valuable scaffold for numerous transformations, leading to the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Antimicrobial Activity
The compound could potentially exhibit antimicrobial activity. The thiadiazole moiety, which is part of the compound’s structure, has been explored for its antimicrobial properties. Further research could examine if the compound exhibits any antimicrobial activity against bacteria, fungi, or other pathogens.
Cannabinoid Receptor Ligand Development
The adamantane core structure is present in many known cannabinoid receptor ligands. Further research could investigate if the compound binds to cannabinoid receptors and exhibits any potential therapeutic effects.
Anti-Dengue Virus Activity
Some adamantane-based compounds have shown significant anti-Dengue virus activity . The compound could potentially be investigated for similar effects.
Hypoglycemic Activities
Certain N-Mannich bases of adamantane derivatives have shown hypoglycemic activities . The compound could potentially be investigated for similar effects.
Computer-Aided Molecular Design
The compound could be used in computer-aided molecular design. Chemical Computing Group (CCG) technology, which is used by research chemists, biologists, and crystallographers at leading research and development institutions, could potentially utilize the compound for the discovery of new therapeutics and a myriad of consumer goods and products .
Conformational Change Inducer
The compound could potentially induce conformational changes in certain DNA sequences. For instance, a CoII(Chromomycin)2 complex has been shown to induce a conformational change of CCG repeats from i-Motif to base-extruded DNA duplex .
Operational Research in Engineering Sciences
The compound could potentially be used in operational research in engineering sciences. The journal “Operational Research in Engineering Sciences: Theory and Applications (ORESTA)” publishes high-quality scientific papers that contribute to the fields of operational research, including new theories, applications, and reviews of optimization methods, decision-making, stochastic models, mathematical programming, simulation, game theory, queueing systems, inventory, scheduling, project management, and more .
Propiedades
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3OS/c1-24(17(25)15-4-2-3-5-16(15)21)19-23-22-18(26-19)20-9-12-6-13(10-20)8-14(7-12)11-20/h2-5,12-14H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOBOGQODMZBNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-(2R,3R)-2-[1-(cyclopropylmethyl)-1H-pyrazol-5-yl]oxolan-3-amine dihydrochloride, trans](/img/structure/B2889464.png)

![N,N-dimethyl-4-({[(3-phenyladamantan-1-yl)methyl]amino}methyl)aniline dihydrochloride](/img/structure/B2889466.png)
![(5-Chlorofuro[3,2-b]pyridin-2-yl)-trimethylsilane](/img/structure/B2889469.png)
![4-phenyl-5-[1-(quinolin-2-ylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2889470.png)






